molecular formula C15H20N2O4 B5700855 3,4-bis(butyrylamino)benzoic acid

3,4-bis(butyrylamino)benzoic acid

Katalognummer: B5700855
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: NPDGMVGDYZBKTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-bis(butyrylamino)benzoic acid is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as BBA and has been extensively studied for its potential therapeutic applications in various inflammatory conditions.

Wirkmechanismus

The mechanism of action of 3,4-bis(butyrylamino)benzoic acid involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This leads to a reduction in inflammation, pain, and fever. This compound has been shown to selectively inhibit COX-2 enzymes, which are involved in the production of inflammatory mediators in response to injury or infection.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include a reduction in inflammation, pain, and fever. It has been shown to have a similar efficacy to other NSAIDs, such as aspirin and ibuprofen, but with fewer side effects. It has also been shown to have a protective effect on the gastrointestinal tract, which is a common site of side effects associated with NSAID use.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3,4-bis(butyrylamino)benzoic acid for lab experiments is its high purity and stability, which makes it suitable for use in various assays and experiments. It is also readily available and relatively inexpensive compared to other NSAIDs. However, one limitation is that it may not be suitable for use in certain cell culture systems or animal models due to its solubility and toxicity profile.

Zukünftige Richtungen

There are several future directions for the research and development of 3,4-bis(butyrylamino)benzoic acid. One direction is to investigate its potential therapeutic applications in other inflammatory conditions, such as inflammatory bowel disease, psoriasis, and asthma. Another direction is to explore its potential as a chemopreventive agent against cancer, as it has been shown to have anti-proliferative and anti-tumor effects in some studies. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or toxicities associated with its use.
Conclusion
In conclusion, this compound is a promising candidate for the treatment of various inflammatory conditions due to its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action involves the inhibition of COX enzymes, which leads to a reduction in inflammation, pain, and fever. While there are some limitations to its use in lab experiments, there are several future directions for its research and development, including investigating its potential therapeutic applications in other inflammatory conditions and as a chemopreventive agent against cancer.

Synthesemethoden

The synthesis of 3,4-bis(butyrylamino)benzoic acid involves the reaction of 3,4-diaminobenzoic acid with butyryl chloride in the presence of a suitable base. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by recrystallization and other purification techniques.

Wissenschaftliche Forschungsanwendungen

3,4-bis(butyrylamino)benzoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This makes it a promising candidate for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and other chronic pain syndromes.

Eigenschaften

IUPAC Name

3,4-bis(butanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-5-13(18)16-11-8-7-10(15(20)21)9-12(11)17-14(19)6-4-2/h7-9H,3-6H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDGMVGDYZBKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.